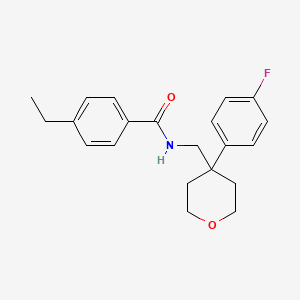
5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)-: is a benzofuran derivative known for its diverse biological activities. Benzofuran compounds are a class of heterocyclic compounds that are widely distributed in nature and have significant pharmacological properties. These compounds are found in various plants and have been studied for their potential therapeutic applications, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- are not widely documented, but they likely follow similar principles as laboratory synthesis, scaled up for industrial use.
Chemical Reactions Analysis
Types of Reactions: 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential therapeutic effects. Its anti-tumor, antibacterial, and anti-viral properties make it a candidate for further investigation in the treatment of various diseases .
Medicine: In medicine, benzofuran derivatives, including 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)-, are explored for their potential as therapeutic agents. Their diverse biological activities suggest they could be developed into drugs for treating infections, cancer, and other conditions .
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and biological activity make it valuable for various applications .
Mechanism of Action
The mechanism of action of 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be mediated through the inhibition of specific enzymes or signaling pathways involved in cell proliferation . Similarly, its antibacterial and anti-viral effects may result from the disruption of microbial cell membranes or the inhibition of viral replication .
Comparison with Similar Compounds
Benzothiophene derivatives: These compounds share a similar heterocyclic structure and have been studied for their anti-cancer properties.
Other benzofuran derivatives: Compounds like 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)-benzofuranol have similar structures and biological activities.
Uniqueness: 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
825634-84-2 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C15H14O3/c1-17-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)18-15/h2-8,15-16H,9H2,1H3 |
InChI Key |
HAKNZZCPMMZJOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)

![5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14141906.png)
![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)
![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)
![[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate](/img/structure/B14141958.png)
